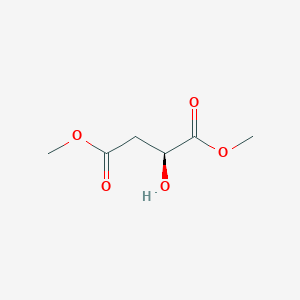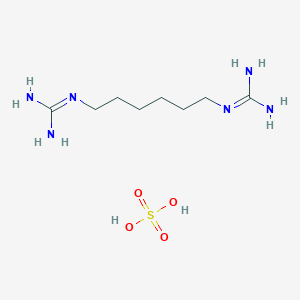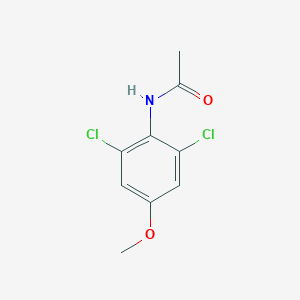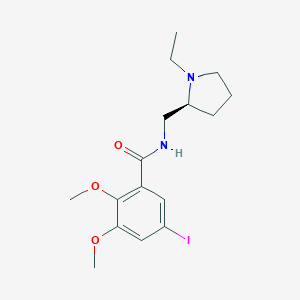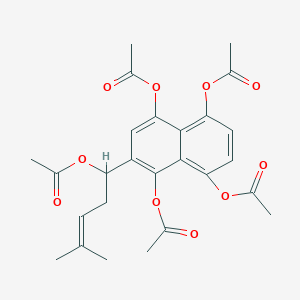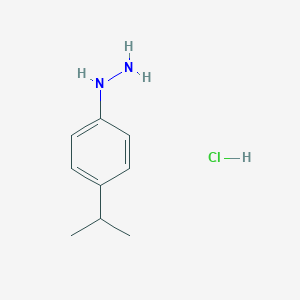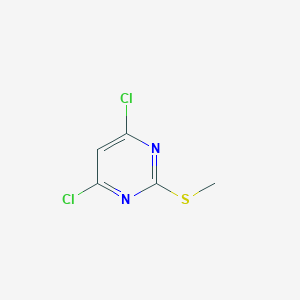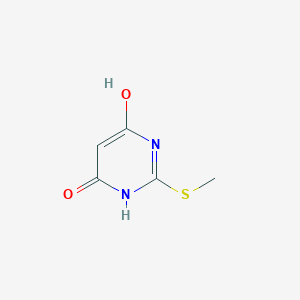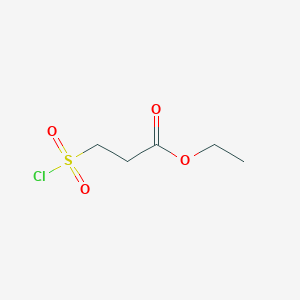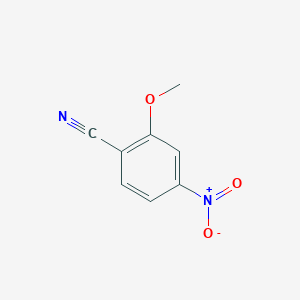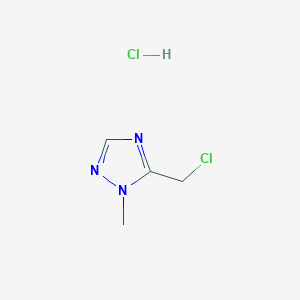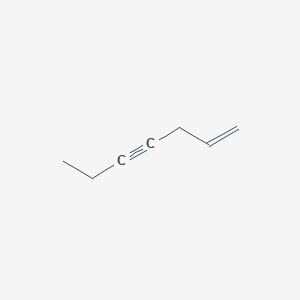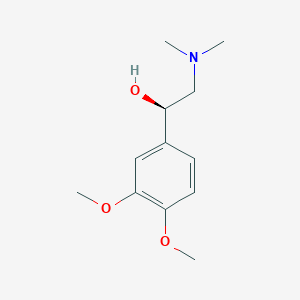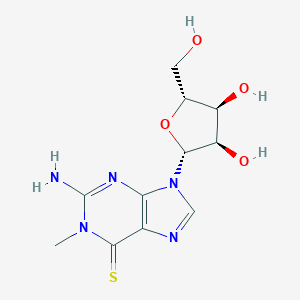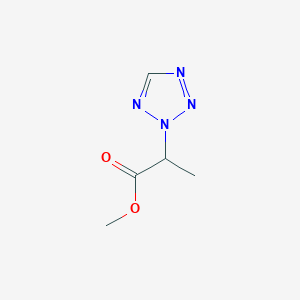
Methyl 2-(2H-tetrazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2H-tetrazol-2-yl)propanoate is a chemical compound that belongs to the family of tetrazoles. Tetrazoles are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique properties. Methyl 2-(2H-tetrazol-2-yl)propanoate is a potential drug candidate due to its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Applications De Recherche Scientifique
Methyl 2-(2H-tetrazol-2-yl)propanoate has been extensively studied for its potential as a drug candidate. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of Methyl 2-(2H-tetrazol-2-yl)propanoate is not fully understood. It is believed to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It is also believed to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Methyl 2-(2H-tetrazol-2-yl)propanoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. It has also been shown to have a low toxicity profile, which makes it a potential candidate for further development as a drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 2-(2H-tetrazol-2-yl)propanoate in lab experiments include its high yield of synthesis, low toxicity profile, and potential as a drug candidate. The limitations of using Methyl 2-(2H-tetrazol-2-yl)propanoate in lab experiments include the need for further research to fully understand its mechanism of action and its potential side effects.
Orientations Futures
For research include investigating its mechanism of action, its potential as a material for electronic devices, and its toxicity profile.
Méthodes De Synthèse
Methyl 2-(2H-tetrazol-2-yl)propanoate can be synthesized by the reaction of methyl acrylate with sodium azide in the presence of a copper catalyst. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, which leads to the formation of a tetrazole ring. The yield of the reaction is high, and the compound can be purified by column chromatography.
Propriétés
Numéro CAS |
103557-30-8 |
|---|---|
Nom du produit |
Methyl 2-(2H-tetrazol-2-yl)propanoate |
Formule moléculaire |
C5H8N4O2 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
methyl 2-(tetrazol-2-yl)propanoate |
InChI |
InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-7-3-6-8-9/h3-4H,1-2H3 |
Clé InChI |
JGNXDBJBTQJZOW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1N=CN=N1 |
SMILES canonique |
CC(C(=O)OC)N1N=CN=N1 |
Synonymes |
2H-Tetrazole-2-aceticacid,alpha-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



